4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate
Description
4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further esterified with 2,4-dinitrobenzoic acid
Properties
IUPAC Name |
(4-propoxycarbonylphenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-2-9-26-16(20)11-3-6-13(7-4-11)27-17(21)14-8-5-12(18(22)23)10-15(14)19(24)25/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRLXZLINUWDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate typically involves the esterification of 4-(propoxycarbonyl)phenol with 2,4-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-(propoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous or alcoholic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products
Nucleophilic substitution: Substituted derivatives of the original compound.
Reduction: 4-(propoxycarbonyl)phenyl 2,4-diaminobenzoate.
Hydrolysis: 4-(propoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.
Scientific Research Applications
4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate depends on the specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic substitution: The nitro groups can act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions or interactions with biological targets.
Comparison with Similar Compounds
4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate can be compared with other similar compounds, such as:
4-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with a methoxycarbonyl group instead of a propoxycarbonyl group.
4-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with an ethoxycarbonyl group instead of a propoxycarbonyl group.
4-(butoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with a butoxycarbonyl group instead of a propoxycarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
